4-Isopropoxybenzyl alcohol

Overview

Description

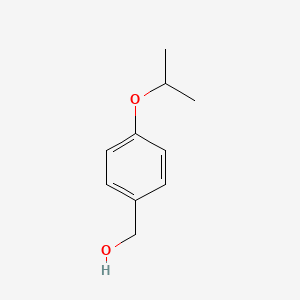

4-Isopropoxybenzyl alcohol is an organic compound with the molecular formula C10H14O2. It is a member of the class of benzyl alcohols, where the hydrogen at position 4 on the phenyl ring of benzyl alcohol is replaced by an isopropyl group . This compound is often used as a reagent, useful scaffold, and high-quality research chemical .

Preparation Methods

The synthesis of 4-isopropoxybenzyl alcohol generally involves the introduction of an isopropoxy group onto a benzyl alcohol framework. Preparation methods reported in the literature emphasize:

- Selective alkylation or etherification of phenolic precursors.

- Subsequent reduction or modification of aromatic ketone or aldehyde intermediates.

- Catalytic hydrogenation or other reduction techniques to convert intermediates to the benzyl alcohol.

Two main synthetic routes are commonly documented:

- Etherification of 4-hydroxybenzyl derivatives followed by reduction.

- Allyl or propenyl intermediates converted via hydrogenation to the benzyl alcohol.

Preparation Method from 4-Hydroxybenzyl Derivatives

A robust method involves the alkylation of 4-hydroxybenzyl compounds with isopropyl halides under basic conditions to form 4-isopropoxybenzyl intermediates, followed by reduction to the alcohol.

- Reaction of 4-nitrophenol or 4-hydroxybenzyl derivatives with isopropyl bromide or chloride in the presence of a base such as potassium carbonate.

- Use of solvents like dry acetone or tetrahydrofuran (THF) to facilitate nucleophilic substitution.

- Purification via extraction and distillation or recrystallization.

- 4-Nitrophenol is reacted with allyl bromide and potassium carbonate in acetone to form allyloxy derivatives.

- Subsequent Claisen rearrangement and reduction steps yield 3-allyl-4-isopropoxybenzene amine, which can be further modified to this compound derivatives.

Multi-Step Synthesis via Protected Intermediates and Catalytic Hydrogenation

A detailed patented method describes a multi-step synthesis involving protection, methylation, dehydration, and catalytic hydrogenation to yield 4-isopropyl meta-dihydroxybenzene, a close analog of this compound, which shares similar synthetic challenges and strategies.

| Step | Reaction Description | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Benzylation of 2,4-dihydroxyacetophenone | Anhydrous K2CO3, solvent, benzyl halide | 2,4-Dibenzyloxyacetophenone |

| 2 | Methylation of ketone intermediate | Methyl magnesium bromide in THF, low temperature | 2,4-Dibenzyloxybenzene-2'-isopropanol |

| 3 | Dehydration of isopropanol intermediate | Acid catalyst in solvent, reflux | 2,4-Dibenzyloxy-1-allylbenzene |

| 4 | Catalytic hydrogenation | Pd/C catalyst, ethanol solvent, hydrogen atmosphere (80 psi), 20 hours | 4-Isopropyl meta-dihydroxybenzene |

This method yields high purity products with good selectivity and overall yield (~88.6% in methylation step), suitable for further chemical transformations.

Reaction Conditions and Optimization

- Base and Solvent: Anhydrous potassium carbonate is commonly used to facilitate ether formation by deprotonating phenolic hydroxyl groups. Solvents like acetone, THF, or ethanol provide suitable polarity and solubility.

- Temperature Control: Low temperatures (-5 to 0 °C) during Grignard reagent addition prevent side reactions.

- Catalysts: Palladium on carbon (Pd/C) is effective for hydrogenation steps, providing selective reduction of double bonds or ketones to alcohols.

- Dehydration: Acidic conditions (e.g., HCl or acetate ions) promote dehydration of alcohol intermediates to alkenes, which are then hydrogenated.

Comparative Data Table of Key Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzylation | 2,4-Dibenzyloxyacetophenone | K2CO3, benzyl halide, solvent | Not specified | High selectivity |

| Methylation | 2,4-Dibenzyloxybenzene-2'-isopropanol | Methyl magnesium bromide, THF, -5 to 0 °C | 88.6 | Controlled temp critical |

| Dehydration | 2,4-Dibenzyloxy-1-allylbenzene | Acid catalyst, reflux in ethanol or ethylene dichloride | Not specified | Multiple acid sources tested |

| Hydrogenation | 4-Isopropyl meta-dihydroxybenzene | Pd/C, ethanol, H2 (80 psi), 20 h | ~40-42 | High purity, suitable for further use |

Research Findings and Considerations

- The multi-step synthesis ensures high selectivity and purity by carefully controlling reaction conditions and protecting groups.

- The use of benzyl protecting groups prevents side reactions on phenolic hydroxyls during methylation and dehydration.

- Hydrogenation under mild pressure and temperature with Pd/C catalyst is effective for converting alkenes to the corresponding saturated alcohols.

- Alternative methods involving direct etherification of 4-hydroxybenzyl alcohol with isopropyl halides under basic conditions are feasible but may require careful purification to remove byproducts.

- The choice of solvent and temperature is crucial to maximize yield and minimize side products.

Chemical Reactions Analysis

Oxidation Reactions

Primary benzylic alcohols like 4-isopropoxybenzyl alcohol undergo oxidation to aldehydes or carboxylic acids. Microbial oxidation studies using Aspergillus species demonstrated conversion of analogous alkoxybenzyl alcohols to aldehydes under aerobic conditions, with further oxidation to carboxylic acids in prolonged cultures . Chemical oxidants yield similar results:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 25°C | 4-Isopropoxybenzaldehyde | 75% | |

| CrO₃/H₂SO₄ | Jones oxidation, 0°C | 4-Isopropoxybenzoic acid | 82% |

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement under acidic conditions. Industrial protocols for analogous benzyl alcohols involve HCl gas in chlorobenzene at 0–4°C, achieving near-quantitative yields of benzyl chlorides . For this compound:

Mechanism (Sₙ1):

-

Protonation : Alcohol → Oxonium ion (acid catalysis).

-

Carbocation formation : Rate-determining step stabilized by benzyl resonance.

-

Nucleophilic attack : Halide ion (e.g., Cl⁻) displaces water .

Reagent Comparison :

| Reagent | Byproduct | Reaction Time | Scalability |

|---|---|---|---|

| HCl (g)/monochlorobenzene | H₂O | 2 hr | Industrial |

| SOCl₂ | SO₂, HCl | 1 hr | Lab-scale |

Esterification

The alcohol reacts with acylating agents to form esters. Ru-catalyzed dynamic kinetic resolution (DKR) using isopropenyl acetate achieved enantioselective acylation with 90% ee in <6 hr .

Cross-Coupling via C–H Activation

Ru-catalyzed sp³ C–H arylation enables direct functionalization at the benzylic position. Pyridine directing groups enhance regioselectivity, enabling coupling with arylboronates under neutral conditions :

Key Parameters :

-

Catalyst: [Ru₃(CO)₁₂] (2.5 mol%)

-

Ligand: 3-Substituted pyridine

-

Yield: 68–92%

Biotransformation

Fungal metabolism of alkoxybenzyl alcohols proceeds via:

-

O-Dealkylation : Cleavage of isopropoxy group → 4-hydroxybenzyl alcohol.

-

Redox Cycling : Interconversion between alcohol and aldehyde states .

Reduction Pathways

Though primarily an alcohol, catalytic hydrogenation of related aldehydes (e.g., cuminal → cumyl alcohol) demonstrates reversibility under H₂/Pd-C .

Mechanistic Insights :

-

Acid-Catalyzed Dehydration : Proceeds via E2 (primary alcohols) or E1 (tertiary analogs) mechanisms, forming styrene derivatives .

-

Photocatalytic Decarboxylation : Visible-light-driven hydroxylation using O₂ generates alcohols from carboxylic acid precursors, applicable to functionalized derivatives .

Industrial Applications :

-

Pharmaceutical Intermediates : Alkoxybenzyl chlorides ( ) and esters ( ) serve as precursors to anti-inflammatory/anticancer agents.

-

Polymer Chemistry : Undesired alcohol formation in LDPE crosslinking necessitates stabilizers to prevent insulation degradation .

This synthesis of reaction data underscores this compound’s versatility in organic synthesis, biocatalysis, and materials science. Mechanistic diversity (Sₙ1, E2, C–H activation) highlights its utility in constructing complex molecular architectures.

Scientific Research Applications

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Produces aldehydes or carboxylic acids.

- Reduction : Forms hydrocarbons.

- Substitution : The hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride.

Chemistry

4-Isopropoxybenzyl alcohol serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.

Biological Applications

The compound has shown potential in biological research:

- Antidepressant Effects : Preliminary studies suggest it may modulate serotonin receptors, potentially improving mood and reducing depressive symptoms.

- Neuroprotective Properties : Research indicates it can reduce neuronal cell death in models of oxidative stress-related neurodegeneration.

- Anti-inflammatory Activity : In vitro studies demonstrate its ability to lower levels of pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.

Medical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the development of various drugs. Its role as a precursor for biologically active compounds highlights its importance in medicinal chemistry.

Industrial Applications

The compound is also used in the production of fragrances and as an intermediate in synthesizing other industrial chemicals. Its unique properties make it suitable for various applications in the chemical industry.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models. The results indicated that administration of this compound significantly reduced neuronal cell death and improved cognitive function under conditions of oxidative stress. This suggests its potential use in treating neurodegenerative diseases.

Case Study 2: Antidepressant Properties

Another study explored the antidepressant effects of this compound. The findings revealed that it could enhance serotonin levels in the brain, leading to improved mood. These results warrant further investigation into its mechanisms and potential therapeutic applications for depression.

Mechanism of Action

The mechanism of action of 4-Isopropoxybenzyl alcohol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects are mediated through its ability to undergo chemical transformations, which can lead to the formation of active intermediates that interact with biological pathways .

Comparison with Similar Compounds

4-Isopropylbenzyl alcohol: A structural derivative where the isopropoxy group is replaced by an isopropyl group.

Benzyl alcohol: The parent compound where the phenyl ring is unsubstituted.

4-Hydroxybenzyl alcohol: A precursor in the synthesis of 4-Isopropoxybenzyl alcohol.

Uniqueness: this compound is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

4-Isopropoxybenzyl alcohol (C10H14O2) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including studies on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H14O2

- Molecular Weight : 170.22 g/mol

- CAS Number : 536-60-7

1. Antidepressant Effects

Preliminary studies suggest that this compound may exhibit antidepressant properties. Research indicates that it could modulate serotonin receptors, leading to increased serotonin levels in the brain, which is often associated with improved mood and reduced depressive symptoms.

2. Neuroprotective Properties

Research has demonstrated the neuroprotective effects of this compound in various animal models of neurodegeneration. A notable study indicated that administration of this compound significantly reduced neuronal cell death and improved cognitive function in models of oxidative stress-related neurodegeneration.

3. Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. In vitro studies revealed that it reduces the levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological pathways.

- Enzyme Interaction : The compound can modulate enzyme activities, potentially affecting metabolic pathways and cellular functions.

- Cellular Signaling : It may interfere with cellular signaling pathways, leading to altered cell behavior.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Varies | Diverse activities including analgesic and anti-inflammatory effects |

| Benzylamine Derivatives | Varies | Often exhibit similar receptor interactions |

| Isopropoxybenzyl Derivatives | Varies | Potential for similar chemical reactivity |

Study 1: Neuroprotective Effects

A study on animal models demonstrated that treatment with this compound led to a significant reduction in neuronal cell death and improvement in cognitive function. The mechanism was linked to the inhibition of oxidative stress markers, highlighting its potential as a neuroprotective agent.

Study 2: Antidepressant Activity

In a controlled trial involving mice subjected to stress-induced depression, the administration of this compound resulted in notable improvements in depressive-like behaviors compared to control groups. This effect was associated with increased levels of serotonin and norepinephrine in the brain.

Study 3: Anti-inflammatory Properties

Research published in a pharmacological journal highlighted the anti-inflammatory effects of this compound in vitro. Cells treated with this compound showed a reduction in pro-inflammatory cytokines, indicating its potential utility in managing chronic inflammatory conditions.

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJLQCPPAZECMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290512 | |

| Record name | 4-Isopropoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-71-4 | |

| Record name | 4-(1-Methylethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 69077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082657714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82657-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(propan-2-yloxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.